molecular formula C16H15N3O B1625079 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol CAS No. 827031-26-5

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol

Cat. No.: B1625079
CAS No.: 827031-26-5
M. Wt: 265.31 g/mol
InChI Key: SYAAUQJWTDEQLK-UHFFFAOYSA-N
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Description

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is an organic compound with the molecular formula C16H15N3O. It is a derivative of quinazoline and phenol, characterized by the presence of a quinazoline ring substituted with a methyl group and an amino group, which is further connected to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Methyl(2-methylquinazolin-4-yl)amino)phenol: Unique due to its specific substitution pattern on the quinazoline and phenol rings.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.

    2-Methoxy-5-((phenylamino)methyl)phenol:

Uniqueness

This compound stands out due to its specific combination of a quinazoline ring and a phenol group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[methyl-(2-methylquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(20)10-8-12/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAAUQJWTDEQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466988
Record name 4-(methyl(2-methylquinazolin-4-yl)amino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827031-26-5
Record name 4-(methyl(2-methylquinazolin-4-yl)amino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-methoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine hydrochloride salt (106 mg, 0.336 mmol) in dichloromethane (10 mL) at −78° C. was added slowly boron tribromide (1M in CH2Cl2, 0.75 mL) under argon. The cold bath was removed and the reaction mixture was allowed to warm up slowly to 10° C. in 1.5 h. The reaction mixture was quenched with water (10 mL), basified with 2N NaOH to pH=10, and extracted with EtOAc (2×25 mL). The EtOAc extracts were dried and evaporated to give a light brown residue. The crude was purified by column chromatography (SiO2, EtOAc:hexanes/15-50%) to give the product as a white solid, which was further purified by recrystallization from MeOH: 1H NMR (acetone-d6) 8.74 (s, 1H), 7.75 (m, 1H), 7.67 (m, 1H), 7.20-7.18 (m, 3H), 7.12 (m, 1H), 7.04-6.99 (m, 2H), 3.64 (s, 3H), 2.79 (s, 3H).
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol
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Reactant of Route 6
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol

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